Fmoc-Gln-OH Fmoc-Gln-OH
Brand Name: Vulcanchem
CAS No.: 71989-20-3
VCID: VC21538600
InChI: InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

Fmoc-Gln-OH

CAS No.: 71989-20-3

VCID: VC21538600

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gln-OH - 71989-20-3

Description

Fmoc-Gln-OH, or N-α-(9-fluorenylmethoxycarbonyl)-L-glutamine, is a protected amino acid derivative commonly used in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group is a protecting group that prevents unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids. This compound plays a crucial role in the synthesis of peptides and proteins, which are essential in various biological and medical applications.

Applications in Peptide Synthesis

Fmoc-Gln-OH is used in solid-phase peptide synthesis (SPPS), a method that allows for the rapid assembly of peptides. The Fmoc group is removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to build a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Steps:

  • Resin Preparation: The synthesis starts with a resin that can be cleaved later.

  • Amino Acid Coupling: Fmoc-Gln-OH is coupled to the resin using a coupling reagent.

  • Deprotection: The Fmoc group is removed with piperidine.

  • Repeat Coupling and Deprotection: Steps 2 and 3 are repeated for each amino acid.

  • Final Cleavage: The completed peptide is cleaved from the resin.

Research Findings and Biological Significance

While specific research findings on Fmoc-Gln-OH itself might be limited, its role in peptide synthesis is crucial for studying biological processes and developing therapeutic peptides. Peptides synthesized using Fmoc-Gln-OH can be used to study protein-protein interactions, enzyme activity, and cell signaling pathways.

Biological Significance of Glutamine:

  • Metabolic Role: Glutamine is an important amino acid in metabolism, serving as a fuel for rapidly dividing cells and participating in the synthesis of nucleotides.

  • Neurotransmitter Synthesis: It is involved in the synthesis of neurotransmitters like glutamate and GABA.

  • Immune Function: Glutamine supports immune function by serving as a fuel for immune cells.

Future Directions:

  • Therapeutic Peptides: Continued research into peptides synthesized using Fmoc-Gln-OH could lead to new therapeutic agents for various diseases.

  • Biological Studies: The use of peptides in biological studies will continue to provide insights into cellular processes and disease mechanisms.

Given the lack of specific data on Fmoc-Gln-OH in the search results, this article focuses on its general role in peptide synthesis and the significance of glutamine in biological systems. For detailed chemical properties and specific research findings, consulting specialized chemical databases or scientific literature may be necessary.

CAS No. 71989-20-3
Product Name Fmoc-Gln-OH
Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
Standard InChIKey IZKGGDFLLNVXNZ-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Synonyms Fmoc-Gln-OH;71989-20-3;Fmoc-L-glutamine;N-Fmoc-L-Glutamine;Nalpha-Fmoc-L-glutamine;Fmoc-L-Gln-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoicacid;ST50307202;118609-68-0;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamine;N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-GLUTAMINE;(2S)-4-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid;N(alpha)-Fluorenylmethoxycarbonylglutamine;(2S)-4-CARBAMOYL-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)BUTANOICACID;Fmoc-alpha-Glutamine;FMOC-GLN;FMOC-L-GLN;AC1MC5MZ;AC1Q4ZK3;N-ALPHA-FMOC-L-GLN;N-.alpha.-Fmoc-L-glutamine;N-A-FMOC-L-GLUTAMINE;47626_ALDRICH;SCHEMBL119475;47626_FLUKA
PubChem Compound 2724775
Last Modified Aug 15 2023

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368.3824 g/mol